1-Bromodecane-d5

Mass Spectrometry Isotope Labeling Quantitative Analysis

1-Bromodecane-d5 (CAS 1219802-02-4) is a stable isotope-labeled derivative of 1-bromodecane, belonging to the class of deuterated alkyl halides. Its molecular formula is C10H16D5Br, with a molecular weight of 226.21 g/mol.

Molecular Formula C10H21Br
Molecular Weight 226.21 g/mol
Cat. No. B12406603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromodecane-d5
Molecular FormulaC10H21Br
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESCCCCCCCCCCBr
InChIInChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3,2D2
InChIKeyMYMSJFSOOQERIO-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromodecane-d5: Deuterated Alkyl Halide Internal Standard for Quantitative MS and NMR


1-Bromodecane-d5 (CAS 1219802-02-4) is a stable isotope-labeled derivative of 1-bromodecane, belonging to the class of deuterated alkyl halides. Its molecular formula is C10H16D5Br, with a molecular weight of 226.21 g/mol . The compound features five deuterium atoms replacing hydrogens at the terminal 9,9,10,10,10 positions, yielding the structural representation CD3CD2(CH2)8Br . This deuterated internal standard is primarily employed in quantitative analysis by gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, where its distinct isotopic signature enables precise analyte quantification in complex matrices .

Why Unlabeled 1-Bromodecane Cannot Substitute for 1-Bromodecane-d5 in Analytical Workflows


In quantitative mass spectrometry, internal standards must closely mimic the analyte's physicochemical behavior while remaining distinguishable by the detector. Unlabeled 1-bromodecane co-elutes with and produces identical mass spectrometric signals as the target analyte, making it impossible to differentiate and quantify accurately in complex samples. Deuterated analogs like 1-Bromodecane-d5 overcome this limitation through a distinct mass shift (+5 Da) and, in some chromatographic systems, a slight retention time offset [1]. Substituting with the unlabeled compound introduces systematic errors from ion suppression, matrix effects, and calibration inaccuracies, rendering quantitative results unreliable [1]. Furthermore, alternative deuterated analogs (e.g., d3 or d21) may exhibit different isotopic enrichment levels or labeling patterns that alter their chromatographic and spectral properties, necessitating specific method revalidation.

Quantitative Differentiation Evidence: 1-Bromodecane-d5 vs. Unlabeled and Alternative Deuterated Analogs


Molecular Weight Shift of +5.03 Da Enables Unambiguous MS Detection

1-Bromodecane-d5 exhibits a molecular weight of 226.21 g/mol , whereas the unlabeled 1-bromodecane has a molecular weight of 221.18 g/mol [1]. This +5.03 Da difference, resulting from the substitution of five hydrogen atoms with deuterium, ensures that the deuterated internal standard generates a distinct molecular ion peak in mass spectrometry (ESI or EI). This mass separation prevents signal overlap and ion suppression, enabling precise and accurate quantification of the target analyte even in complex biological or environmental matrices.

Mass Spectrometry Isotope Labeling Quantitative Analysis

98 atom % Deuterium Enrichment Guarantees Minimal Unlabeled Interference

The product specification for 1-Bromodecane-9,9,10,10,10-d5 includes an isotopic enrichment of 98 atom % D . In contrast, unlabeled 1-bromodecane contains 0 atom % deuterium (natural abundance ~0.015%). This high enrichment level ensures that the internal standard signal is dominated by the deuterated species, minimizing background contribution from unlabeled material and enhancing signal-to-noise ratios in quantitative assays.

Isotopic Purity Deuterium Enrichment Internal Standard

≥98% Chemical Purity Matches Industry Standards for Quantitative Internal Standards

1-Bromodecane-d5 is supplied with a chemical purity of ≥98% , a specification comparable to high-purity unlabeled 1-bromodecane (98% purity) . This ensures that impurities do not introduce variability or interference in quantitative workflows. While this purity level is not a unique differentiator from the unlabeled analog, it confirms that the deuterated compound meets the same rigorous quality standards required for reliable analytical method development.

Chemical Purity Analytical Method Development Quality Control

Defined Terminal CD3CD2- Labeling Pattern Distinguishes from Randomly Deuterated Analogs

The deuterium atoms in 1-Bromodecane-d5 are specifically located at the 9,9,10,10,10 positions, forming a terminal CD3CD2- group (CD3CD2(CH2)8Br) . This defined labeling pattern differs from randomly deuterated or uniformly labeled analogs (e.g., 1-Bromodecane-d21) and provides a predictable isotope effect on fragmentation and retention time. In mechanistic studies, this site-specific labeling allows researchers to track specific carbon-hydrogen bond cleavages or to minimize isotopic scrambling during synthesis.

Site-Specific Labeling Mechanistic Studies Isotope Effects

Class-Level Chromatographic Behavior: Deuterated Analogs Exhibit Predictable Retention Time Shifts

Deuterium-labeled internal standards, including those with five deuterium atoms, typically exhibit slightly shorter retention times compared to their non-deuterated counterparts due to the deuterium isotope effect on hydrophobicity [1]. For compounds of similar size and deuteration level, retention time differences of 0.01–0.03 minutes have been observed in reversed-phase LC. While direct data for 1-Bromodecane-d5 are not available, this class-level behavior must be considered during method development to ensure proper peak integration and avoid matrix effect discrepancies.

Chromatography Retention Time Shift Method Development

Optimal Research and Industrial Application Scenarios for 1-Bromodecane-d5


GC-MS/MS Quantification of Volatile Organic Compounds in Environmental Samples

Use 1-Bromodecane-d5 as an internal standard for the quantification of alkyl halides, hydrocarbons, or other volatile organic compounds in air, water, or soil extracts. The distinct +5 Da mass shift ensures reliable peak integration and correction for matrix-induced ion suppression, enabling accurate concentration measurements at trace levels .

LC-MS Bioanalysis of Lipid Derivatives or Surfactants in Pharmacokinetic Studies

Employ 1-Bromodecane-d5 as a surrogate standard for quantifying medium-to-long chain alkyl halides or fatty acid derivatives in biological fluids. Its high isotopic enrichment (98 atom % D) and chemical purity (≥98%) provide the necessary linearity and precision for method validation according to regulatory guidelines .

NMR Mechanistic Studies of Alkylation or Nucleophilic Substitution Reactions

Utilize the site-specific terminal deuterium labeling of 1-Bromodecane-d5 to probe reaction mechanisms via ²H NMR or to track deuterium retention/loss during alkylation steps. The defined CD3CD2- group simplifies spectral interpretation and helps distinguish between competing reaction pathways [1].

Development of Deuterated Synthetic Building Blocks

Incorporate 1-Bromodecane-d5 as a starting material for the synthesis of more complex deuterated molecules, such as surfactants, pharmaceuticals, or materials. The high isotopic enrichment ensures that downstream products maintain the desired deuterium labeling level for subsequent analytical or metabolic studies .

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